molecular formula C7H3BrFNO B11889524 7-Bromo-4-fluoro-1,3-benzoxazole

7-Bromo-4-fluoro-1,3-benzoxazole

Cat. No.: B11889524
M. Wt: 216.01 g/mol
InChI Key: SXHOXNGBYPZCDG-UHFFFAOYSA-N
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Description

7-Bromo-4-fluoro-1,3-benzoxazole is a heterocyclic aromatic compound that features a benzene ring fused to an oxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-4-fluoro-1,3-benzoxazole typically involves the reaction of 2-aminophenol with brominated and fluorinated reagents. One common method includes the use of 2-aminophenol and 2-bromo-3,3,3-trifluoropropene in the presence of a base such as sodium bicarbonate and an additive like bis(pinacolato)diboron . The reaction is carried out under reflux conditions to yield the desired benzoxazole derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts such as nanocatalysts or metal catalysts may be employed to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-4-fluoro-1,3-benzoxazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds with extended conjugation.

Mechanism of Action

The mechanism of action of 7-Bromo-4-fluoro-1,3-benzoxazole in biological systems involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π-π stacking interactions with proteins and nucleic acids, affecting their function and activity . The exact pathways and targets depend on the specific application and the structure of the derivative being studied.

Comparison with Similar Compounds

  • 7-Bromo-6-fluoro-1,3-benzoxazole
  • 7-Bromo-5-fluoro-1,3-benzoxazole
  • 2-Fluorobenzoxazole

Comparison: 7-Bromo-4-fluoro-1,3-benzoxazole is unique due to the specific positioning of the bromine and fluorine atoms, which can influence its reactivity and interaction with other molecules. Compared to similar compounds, it may exhibit different electronic properties and biological activities, making it a valuable compound for targeted applications in research and industry .

Properties

Molecular Formula

C7H3BrFNO

Molecular Weight

216.01 g/mol

IUPAC Name

7-bromo-4-fluoro-1,3-benzoxazole

InChI

InChI=1S/C7H3BrFNO/c8-4-1-2-5(9)6-7(4)11-3-10-6/h1-3H

InChI Key

SXHOXNGBYPZCDG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1F)N=CO2)Br

Origin of Product

United States

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